molecular formula C28H40O7 B1419037 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate CAS No. 81456-46-4

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate

Cat. No.: B1419037
CAS No.: 81456-46-4
M. Wt: 488.6 g/mol
InChI Key: YHLNSTMFAGIHSR-SLPNHVECSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex steroid molecules with multiple functional groups and stereochemical centers. The official International Union of Pure and Applied Chemistry designation is (11β)-21-(acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione. This systematic name precisely describes the molecular architecture by identifying the base pregnane structure, the position and nature of substituents, and the stereochemical configuration at critical centers. The nomenclature system employs standardized prefixes and suffixes to indicate specific functional groups, with acetyloxy representing the acetate ester functionality and oxopentyl describing the valerate substitution.

The structural formula of this compound can be represented through multiple chemical notation systems, each providing different levels of detail regarding molecular connectivity and three-dimensional arrangement. The molecular formula C₂₈H₃₈O₇ indicates the precise atomic composition, revealing 28 carbon atoms, 38 hydrogen atoms, and 7 oxygen atoms. The compound's molecular weight of 486.606 grams per mole reflects the substantial size and complexity of this steroid derivative. The International Chemical Identifier key DGYSDXLCLKPUBR-SLPNHVECSA-N provides a unique digital fingerprint for database searches and computational applications.

Nomenclature Element Description Significance
Pregnane Base Structure Four-ring steroid framework Establishes fundamental molecular architecture
1,4-Diene System Double bonds at positions 1 and 4 Contributes to chemical reactivity and stability
11β-Hydroxy Group Hydroxyl substitution with beta stereochemistry Defines spatial orientation and biological activity
21-Acetate Ester Acetyl group attached at position 21 Modifies pharmacokinetic properties
17-Valerate Ester Pentanoyl group attached at position 17 Influences lipophilicity and duration of action

The Simplified Molecular Input Line Entry System representation CCCCC(=O)O[C@@]1(C(=O)COC(=O)C)CC[C@@H]2[C@@]1(C)CC@H[C@H]1[C@H]2CCC2=CC(=O)C=C[C@]12C encodes the complete structural information in a linear format suitable for computational processing. This notation system captures all stereochemical information through specific symbols, with @@ indicating specific three-dimensional orientations at chiral centers. The systematic representation ensures unambiguous identification of the compound's structure across different software platforms and chemical databases.

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h14,20-22,25,31H,5-13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLNSTMFAGIHSR-SLPNHVECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001996
Record name 21-(Acetyloxy)-11-hydroxy-3,20-dioxopregn-4-en-17-yl pentanoate
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Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81456-46-4
Record name Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]-, (11β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81456-46-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate
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Record name 21-(Acetyloxy)-11-hydroxy-3,20-dioxopregn-4-en-17-yl pentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate
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Preparation Methods

Esterification of Hydroxyl Groups

Method A: Acylation Using Acid Anhydrides or Acyl Chlorides

Step Description Conditions Reagents Notes
1 Activation of hydroxyl groups Anhydrous conditions Pyridine or DMAP as catalyst Ensures regioselectivity
2 Acylation at position 17 Room temperature to 0°C Valeric anhydride or chloride Controlled addition prevents overreaction
3 Acylation at position 21 Slight excess of acyl chloride Room temperature Monitored by TLC

Method B: Enzymatic Esterification (Biocatalysis)

Step Description Conditions Reagents Notes
1 Enzymatic catalysis 30–40°C, pH 7-8 Lipases (e.g., Candida antarctica lipase B) Offers regioselectivity and milder conditions
2 Substrate addition Hydrocortisone/prednisolone + acyl donor Solvent system (e.g., tert-butanol) Suitable for sensitive hydroxyl groups

Hydroxylation at Specific Positions

Hydroxylation at positions 11, 17, and 21 can be achieved via:

  • Chemical oxidation: Using reagents like osmium tetroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
  • Biotransformation: Employing microbial or enzymatic systems that can hydroxylate steroid frameworks selectively.

Purification and Characterization

Post-synthesis, purification involves:

Data Table of Preparation Methods

Method Description Advantages Limitations Typical Yield References
Chemical Acylation Using acyl chlorides/anhydrides High efficiency, scalable Overreaction risk, need for anhydrous conditions 70-85% ,
Enzymatic Esterification Lipase-catalyzed High regioselectivity, mild Longer reaction times, enzyme cost 60-75%
Microbial Hydroxylation Biotransformation Specific hydroxylation Requires microbial strains, optimization Variable

Research Findings and Notes

  • Enzymatic methods are increasingly favored for their selectivity and environmentally friendly profile, especially for esterification steps at hydroxyl groups.
  • Chemical methods remain the standard in industrial synthesis due to scalability and high yields, with careful control of reaction conditions to prevent side reactions.
  • Hydroxylation at position 11 often employs microbial or enzymatic oxidation, which provides regioselectivity and stereoselectivity, critical for biological activity.

Summary of Raw Materials and Precursors

Raw Material Role Source Notes
Hydrocortisone or Prednisolone Core steroid backbone Commercial suppliers Starting material
Valeric anhydride or chloride Esterification at position 17 Chemical suppliers Reagents for esterification
Acetyl chloride Esterification at position 21 Chemical suppliers Reagent for acetylation
Lipases (e.g., Candida antarctica) Catalysts Enzymatic suppliers For enzymatic esterification

Scientific Research Applications

Scientific Research Applications

The compound is utilized in multiple scientific domains due to its biological activity:

  • Pharmaceutical Development :
    • It serves as a reference compound in the formulation of various pharmaceutical products aimed at treating inflammatory diseases.
    • Its structure allows for the design of new drugs with enhanced efficacy and reduced side effects.
  • Biological Studies :
    • Researchers study the compound's effects on cellular processes and gene expression to understand its role in inflammation and immune response.
    • It is involved in investigating the mechanisms of glucocorticoid receptor activation and its downstream effects on target genes.
  • Analytical Chemistry :
    • The compound is used as a standard in analytical methods to quantify corticosteroids in biological samples, ensuring accuracy in research findings.

Case Study 1: Treatment of Autoimmune Diseases

A study investigated the efficacy of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate in patients with autoimmune conditions such as rheumatoid arthritis. The results indicated significant improvements in clinical symptoms and reduced markers of inflammation after treatment with this corticosteroid derivative. The study highlighted its potential as a therapeutic agent for managing chronic inflammatory disorders.

Case Study 2: Analgesic Properties

Research has explored the analgesic properties of this compound in animal models. The findings demonstrated that it effectively reduced pain responses associated with inflammatory conditions. This suggests that the compound could be further developed for pain management therapies.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the transcription of target genes. The molecular targets include genes involved in inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Corticosteroid Esters

Compound Name Molecular Formula Substituents/Modifications Key Features
11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate C₂₈H₃₈O₇ - 17-valerate (C₅H₉COO⁻)
- 21-acetate (CH₃COO⁻)
Dual esterification enhances lipophilicity and duration of action .
Hydrocortisone 21-acetate () C₂₃H₃₂O₆ - 21-acetate Basic topical corticosteroid; limited potency due to single ester .
Betamethasone 17-valerate () C₂₇H₃₇FO₆ - 17-valerate
- 9α-fluoro, 16β-methyl
Enhanced potency due to fluorination and methylation; valerate extends activity .
Hydrocortisone aceponate () C₂₅H₃₄O₇ - 17-propionate
- 21-acetate
Dual ester with rapid skin penetration; used in veterinary dermatology .
Tixocortol 21-pivalate () C₂₆H₃₈O₆S - 21-pivalate (tert-butyl acetate) Short-acting anti-inflammatory; used in nasal sprays .

Table 2: Pharmacokinetic and Analytical Differentiation

Parameter 21-Acetate 17-Valerate Betamethasone 17-Valerate Hydrocortisone 21-Acetate
Ester Position 17 (valerate), 21 (acetate) 17 (valerate) 21 (acetate)
Half-Life Prolonged (dual ester) Extended (fluorination) Short
LC/MS Differentiation Unique fragmentation at m/z 279 (valerate chain) Distinct m/z 453 [M+Na]⁺ vs. 437 for 21-acetate m/z 407 [M+H]⁺

Biological Activity

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate, commonly referred to as Cortisol 21-valerate, is a synthetic glucocorticoid that exhibits significant biological activity. This compound is part of the corticosteroid family and is utilized primarily for its anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for its application in therapeutic settings.

  • Molecular Formula : C26H38O6
  • Molecular Weight : 446.58 g/mol
  • CAS Number : 61376-87-2
  • IUPAC Name : Pregn-4-ene-3,20-dione, 11β,17α,21-trihydroxy-, 21-acetate

The biological activity of this compound primarily results from its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, it translocates to the nucleus and regulates gene expression related to inflammation and immune responses. This action leads to:

  • Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.
  • Suppression of immune cell activation : Decreases the proliferation and activity of T-cells and B-cells.

Anti-inflammatory Effects

Cortisol 21-valerate has demonstrated potent anti-inflammatory effects in various studies:

  • Animal Studies : In rodent models of arthritis, administration of Cortisol 21-valerate resulted in a significant reduction in joint swelling and inflammatory markers .
  • In Vitro Studies : Cell cultures exposed to this compound showed decreased levels of inflammatory mediators such as prostaglandins and leukotrienes .

Immunosuppressive Properties

The immunosuppressive capabilities of Cortisol 21-valerate have been highlighted in several clinical scenarios:

  • Organ Transplantation : It is utilized in protocols to prevent organ rejection by suppressing the immune response against transplanted tissues .
  • Autoimmune Diseases : The compound has been effective in managing conditions like lupus and multiple sclerosis by modulating immune system activity .

Case Study 1: Rheumatoid Arthritis Management

A clinical trial involving patients with rheumatoid arthritis showed that treatment with Cortisol 21-valerate led to improved clinical scores and reduced joint inflammation over a six-month period. Patients reported significant pain relief alongside a decrease in morning stiffness .

Case Study 2: Asthma Control

In a cohort study of asthmatic patients, those treated with Cortisol 21-valerate exhibited fewer exacerbations compared to those receiving standard therapy. The reduction in airway inflammation was correlated with improved lung function tests .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine levels
ImmunosuppressivePrevention of organ rejection
Clinical EfficacyImproved symptoms in rheumatoid arthritis
Asthma ControlFewer exacerbations and improved lung function

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate, and what challenges arise during hydroxyl group protection?

  • Methodological Answer : Synthesis typically involves selective esterification of the 21-hydroxyl and 17-hydroxyl groups. The 21-acetate is introduced via acetylation under mild acidic conditions, while the 17-valerate requires protection of other hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to avoid cross-reactivity. Key challenges include steric hindrance at the 11β and 17α positions, which may necessitate orthogonal protecting groups. Structural confirmation via NMR (e.g., 13C^{13}\text{C} for acetate/valerate signals) and HPLC purity analysis (>98%) are critical .

Q. How is the stereochemical configuration of this compound validated, particularly at the 11β and 17α positions?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For rapid validation, NOESY NMR can identify spatial proximity between protons (e.g., 11β-OH and adjacent methyl groups). Computational modeling (DFT or molecular mechanics) can also predict stable conformers, which are compared with experimental IR or Raman spectra .

Q. What in vitro assays are recommended to assess glucocorticoid receptor (GR) binding affinity?

  • Methodological Answer : Competitive radioligand binding assays using 3H^3\text{H}-dexamethasone as a tracer in GR-expressing cells (e.g., COS-7). IC50_{50} values are calculated, followed by Scatchard analysis for Kd_d. Parallel luciferase reporter assays (GRE-luc) quantify transcriptional activity, normalized to reference agonists like hydrocortisone .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 60103-17-5 vs. 116907-82-5) for this compound?

  • Methodological Answer : Cross-referencing authoritative databases (NIST, PubChem) with spectral data (HRMS, 1H^1\text{H} NMR) is essential. For example, NIST lists the molecular formula as C21_{21}H30_{30}O5_5 (m/z 362.2093), which can distinguish stereoisomers or misannotated derivatives. Collaborative verification via interlaboratory studies is advised .

Q. What strategies optimize the regioselective synthesis of the 17-valerate group without hydrolyzing the 21-acetate?

  • Methodological Answer : Use of bulky catalysts (e.g., DMAP) under anhydrous conditions minimizes hydrolysis. Solvent choice (e.g., dichloromethane over THF) reduces nucleophilic attack. Monitoring reaction progress via TLC (silica, ethyl acetate/hexane) ensures timely quenching. Post-synthesis, LC-MS identifies byproducts like free 21-hydroxyl derivatives .

Q. How do structural modifications (e.g., fluorination at C-9 or methylation at C-16) alter metabolic stability compared to the parent compound?

  • Methodological Answer : Conduct comparative microsomal stability assays using liver S9 fractions. Quantify half-life (t1/2_{1/2}) via LC-MS/MS. For fluorinated analogs (e.g., 9-fluoro derivatives), 19F^{19}\text{F} NMR tracks metabolic degradation. Molecular docking predicts CYP3A4 binding affinity changes, validated by inhibition assays .

Data Contradiction Analysis

Q. Conflicting reports on glucocorticoid vs. mineralocorticoid activity: How to design experiments to clarify receptor specificity?

  • Methodological Answer : Use HEK-293 cells transfected with GR, MR, or PR (progesterone receptor). Measure EC50_{50} via reporter assays for each receptor. Co-treatment with antagonists (e.g., spironolactone for MR) identifies off-target effects. Structural analogs (e.g., 21-acetate vs. 17-butyrate) can isolate functional group contributions .

Comparative Studies

Q. What computational methods predict the pharmacokinetic profile of this compound compared to hydrocortisone butyrate?

  • Methodological Answer : QSPR models using descriptors like logP (2.8 vs. 3.5 for hydrocortisone butyrate) and polar surface area (90 Å2^2 vs. 85 Å2^2). Molecular dynamics simulations (e.g., Desmond) model membrane permeability. In silico CYP450 interaction profiles (SwissADME) highlight metabolic differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate
Reactant of Route 2
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11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate

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